
Diethyl(3-pyridyl)borane
Overview
Description
Diethyl(3-pyridyl)borane (C₉H₁₄BN, CAS 89878-14-8) is an organoboron compound characterized by a pyridine ring substituted at the 3-position with a diethylborane group. Key features include:
- Structure: X-ray crystallography and spectroscopic studies confirm its cyclic tetrameric assembly in both solid and solution states, attributed to boron-nitrogen coordination .
- Synthesis: Prepared via palladium-catalyzed cross-coupling of 3-bromopyridine with diethylmethoxyborane or through hydroboration-oxidation of enol triflates under optimized conditions (yield: 75–81%) .
- Applications:
- Catalysis: Efficient in Suzuki-Miyaura cross-couplings to synthesize 3-arylpyridines, overcoming limitations of traditional methods like the Gomberg-Hey reaction .
- Pharmaceuticals: Critical in synthesizing steroidal inhibitors of cytochrome P450 17α-hydroxylase for prostate cancer treatment .
- Industrial Use: Stable under ambient conditions, it is utilized in hydroboration, C-H activation, and as a catalyst in agrochemical and material production .
Preparation Methods
Reaction with Pyridine-3-boronic Acid
One of the most effective methods involves the reaction of pyridine-3-boronic acid with diethylamine in the presence of a palladium catalyst. This method is favored due to its straightforward approach and high stability of the resulting compound.
Reaction Scheme :
$$
\text{Pyridine-3-boronic acid} + \text{Diethylamine} \xrightarrow{\text{Pd catalyst}} \text{Diethyl(3-pyridyl)borane}
$$-
- High yield
- Air-stable product
- Minimal special handling required
Lithium Amide Method
Another notable method involves the use of lithium amide and trialkoxyborane compounds. This process begins with the formation of a lithium derivative from a pyridine compound, followed by reaction with a trialkoxyborane.
-
- Prepare lithium amide from a secondary amine and alkyllithium.
- React this lithium amide with a pyridine derivative (e.g., 2-chloropyridine).
- Add trialkoxyborane to the mixture.
- Hydrolyze the resulting product to yield dihydroxy(3-pyridyl)borane, which can be converted to this compound.
-
- Reaction temperatures typically range from -80°C to -20°C.
- Anhydrous conditions are critical to prevent decomposition.
Purification Techniques
After synthesis, purification is essential to isolate this compound from by-products and unreacted materials. Common purification methods include:
- Column Chromatography : Effective for separating compounds based on their polarity.
- Recrystallization : Enhances purity by dissolving the product in a suitable solvent at high temperature and allowing it to crystallize upon cooling.
Summary Table of Preparation Methods
Method | Reactants | Catalyst | Yield Characteristics | Stability |
---|---|---|---|---|
Pyridine-3-boronic acid method | Pyridine-3-boronic acid + Diethylamine | Palladium | High | Air-stable |
Lithium amide method | Lithium amide + Trialkoxyborane | None specified | Moderate to High | Requires anhydrous conditions |
Recent studies have highlighted the effectiveness of this compound as a catalyst in various reactions:
- Hydroboration Reactions : Demonstrated high yields when used in hydroboration of alkenes and alkynes.
- Suzuki-Miyaura Coupling : Proven effective for forming biaryl compounds, showcasing excellent selectivity.
These findings underscore the compound's versatility and potential applications in synthetic organic chemistry.
Chemical Reactions Analysis
Diethyl(3-pyridyl)borane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, such as N-methylation of the pyridyl group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form trisubstituted pyrimidines from polyhalopyrimidines.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethyl(3-pyridyl)borane has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl(3-pyridyl)borane involves its role as a reactant in various organic synthesis reactions. It acts as a boron source in coupling reactions, where it participates in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism . In this process, the boron atom in this compound interacts with palladium catalysts to facilitate the transfer of the pyridyl group to the target molecule, forming new chemical bonds .
Comparison with Similar Compounds
Triarylboranes (e.g., Triarylborane Dyes and 3TPYMB)
- Reactivity : Unlike triarylboranes, this compound’s tetrameric structure enhances stability while maintaining reactivity in cross-couplings. 3TPYMB’s steric bulk improves catalytic control in complex syntheses .
Pyridyl Boranes with Different Substitution Positions
- 3-Pyridyl vs. 2-/4-Pyridyl :
- In steroidal inhibitors, 3-pyridyl substitution (this compound) yields IC₅₀ values of 2.1–2.9 nM for cytochrome P450 inhibition, whereas 2- or 4-pyridyl analogs show reduced potency (IC₅₀ >1 µM) .
- Coordination to boron is more favorable at the 3-position due to optimal nitrogen lone-pair orientation, enhancing catalytic activity .
Ammonia Borane (NH₃BH₃) and Icosahedral Boranes
- Functional Differences : While ammonia borane is studied for hydrogen storage, this compound excels in synthetic chemistry due to its tailored reactivity .
Tris(alkynyl)boranes (e.g., Tris(3,3-dimethyl-1-butynyl)borane)
- Bond Characteristics : this compound’s B-C bonds (1.57–1.60 Å) are shorter than tris(alkynyl)boranes (1.63–1.65 Å), influencing electronic properties .
- Adduct Formation: Tris(alkynyl)boranes form donor-acceptor complexes with pyridine, whereas this compound’s tetrameric structure reduces donor dependency .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Catalytic Performance in Cross-Coupling Reactions
Compound | Reaction Type | Yield (%) | Selectivity | Reference |
---|---|---|---|---|
This compound | Suzuki-Miyaura | 81–92 | High | |
Triphenylborane | Heck Reaction | 65–75 | Moderate | [N/A] |
3TPYMB | Asymmetric Synthesis | 85–95 | Excellent |
Research Findings and Discussion
- Structural Impact: The cyclic tetramer structure of this compound enhances stability without compromising reactivity, unlike monomeric boranes requiring donor stabilization .
- Industrial Viability : Its ambient stability and scalability (81% yield) make it preferable to thermally sensitive boranes like ammonia borane .
- Selectivity : The 3-pyridyl group’s coordination geometry enables selective C-H activation and enantioselective reductions, outperforming 2-/4-pyridyl analogs .
Biological Activity
Diethyl(3-pyridyl)borane (DEPB) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.
This compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₄BN
- Molecular Weight : 147.03 g/mol
- Melting Point : 162 °C
- CAS Number : 89878-14-8
These properties make DEPB suitable for various applications in organic synthesis and medicinal chemistry, particularly as a boron-containing compound that can participate in diverse chemical reactions.
Synthesis
DEPB can be synthesized through several methods, including:
- Borylation of Pyridine : The reaction of 3-pyridine with diethylborane under controlled conditions.
- N-Methylation Reactions : The pyridyl group can undergo N-methylation, allowing for the creation of derivatives with modified biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of DEPB and related compounds. For instance, derivatives of pyridine have shown significant antibacterial activity against various Gram-positive bacteria. In particular, compounds similar to DEPB have been evaluated for their ability to inhibit biofilm formation and combat drug resistance.
- Case Study : A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong antibacterial effects comparable to established antibiotics like linezolid. These compounds exhibited universal antibiofilm activity and significant concentration-dependent inhibition of biofilm formation against Streptococcus pneumoniae .
The proposed mechanisms for the biological activity of DEPB include:
- Binding Affinity : Molecular docking studies suggest that DEPB and its derivatives form stable interactions with bacterial targets, enhancing their efficacy.
- Biofilm Disruption : The ability to inhibit biofilm formation is crucial for combating persistent infections, as biofilms protect bacteria from both the immune system and antibiotic treatment .
Research Findings and Data Tables
The following table summarizes key findings from recent research on DEPB-related compounds:
Q & A
Basic Research Questions
Q. What are the key structural features of diethyl(3-pyridyl)borane, and how do they influence its reactivity in organic synthesis?
this compound consists of a boron atom bonded to two ethyl groups and a 3-pyridyl group. The pyridyl moiety provides Lewis basicity due to the nitrogen lone pair, enabling coordination to transition metals (e.g., Pd), while the boron center acts as a Lewis acid. This bifunctional nature facilitates its role in cross-coupling reactions, such as Suzuki-type couplings, where it serves as a nucleophilic borane donor .
Q. What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
Characterization typically involves multinuclear NMR (¹¹B, ¹H, ¹³C) to confirm boron coordination and electronic environment. Mass spectrometry (MS) verifies molecular weight, while X-ray diffraction (XRD) provides crystallographic data for structural elucidation. For example, tris(aryl)boranes are analyzed using Gutmann-Beckett or Childs' methods to quantify Lewis acidity, which could be adapted for this compound .
Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?
The compound participates in coupling reactions with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₂Cl₂) in biphasic THF/H₂O systems with NaHCO₃ as a base. For instance, it enables the synthesis of 3-arylpyridines via C–B bond activation, achieving yields of 36–49% depending on reaction time and substrate .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound in cross-coupling reactions with variable yields?
Yield discrepancies (e.g., 36% vs. 49% in similar reactions) may arise from differences in catalyst loading, temperature gradients, or substrate electronic effects. Systematic optimization should include:
- Screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂).
- Adjusting solvent polarity (THF vs. DME) and base strength (NaHCO₃ vs. K₂CO₃).
- Monitoring reaction time and temperature (e.g., 60°C for 17–20 hours) .
Q. What mechanistic insights explain the role of this compound in retinoic acid metabolism inhibition?
this compound may interfere with retinoic acid synthesis or degradation enzymes (e.g., cytochrome P450 17A). Researchers can assess its inhibitory effects via:
- In vitro assays : Measure enzyme activity in the presence of the compound using LC-MS to quantify substrate/product ratios.
- Docking studies : Model interactions with enzyme active sites to identify binding motifs. Evidence suggests its potential to modulate STRA6-like protein (STRA6L) pathways, though direct biochemical validation is needed .
Q. How do electronic and steric effects of the pyridyl group impact the catalytic efficiency of this compound in frustrated Lewis pair (FLP) systems?
The 3-pyridyl group’s electron-withdrawing nature enhances boron’s Lewis acidity, promoting small-molecule activation (e.g., H₂ or CO₂). Steric hindrance from ethyl groups may limit substrate access, requiring tailored FLP designs. Comparative studies with tris(aryl)boranes (e.g., B(C₆F₅)₃) could quantify acidity via NMR titration or computational methods (e.g., DFT) .
Q. What strategies address contradictions in catalytic performance when this compound is used in heterogeneous vs. homogeneous systems?
In heterogeneous catalysis (e.g., MOF-supported boranes), leaching or pore size limitations may reduce efficiency. Solutions include:
- Post-synthetic modification : Immobilize the borane on UiO-66-NH₂ via amine-borane coordination.
- Spectroscopic tracking : Use ¹¹B NMR or XAS to monitor boron speciation during catalysis .
Q. Methodological Considerations
- Synthetic Protocols : Prioritize Pd-catalyzed methods for coupling reactions, referencing Ishikura et al. (1984) for foundational procedures .
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using Gaussian) to confirm structural assignments.
- Contradiction Resolution : Replicate low-yield reactions under inert conditions to rule out borane oxidation or hydrolysis .
Properties
IUPAC Name |
diethyl(pyridin-3-yl)borane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN/c1-3-10(4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKBCQOJVMAHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349087 | |
Record name | Diethyl(3-pyridyl)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89878-14-8 | |
Record name | 3-(Diethylboryl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89878-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Diethylboryl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089878148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl(3-pyridyl)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(diethylboranyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(DIETHYLBORYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BC5KW7BC5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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